tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Physicochemical Properties Drug Design Pharmacokinetics

tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS 2377357-56-5) is a fluorinated spirocyclic building block featuring a benzofuran-2,4'-piperidine core with a tert-butyloxycarbonyl (Boc) protecting group and a 3-oxo functionality. This scaffold is a privileged structure in medicinal chemistry, serving as a central prochiral intermediate in the synthesis of allosteric SHP2 inhibitors, including the clinical candidate GDC-1971 (migoprotafib).

Molecular Formula C17H20FNO4
Molecular Weight 321.34 g/mol
Cat. No. B12828808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Molecular FormulaC17H20FNO4
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)F
InChIInChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3
InChIKeyUZYGFWQOVCTGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate: A Fluorinated Spirocyclic Building Block for SHP2 and Kinase Inhibitor Programs


tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS 2377357-56-5) is a fluorinated spirocyclic building block featuring a benzofuran-2,4'-piperidine core with a tert-butyloxycarbonyl (Boc) protecting group and a 3-oxo functionality . This scaffold is a privileged structure in medicinal chemistry, serving as a central prochiral intermediate in the synthesis of allosteric SHP2 inhibitors, including the clinical candidate GDC-1971 (migoprotafib) [1]. The incorporation of a fluorine atom at the 5-position of the benzofuran ring distinguishes it from the non-fluorinated parent compound, introducing altered electronic properties and potential pharmacokinetic advantages relevant to drug discovery programs targeting oncology and neurodegenerative indications .

Why Generic Substitution of tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate Fails: The Critical Role of 5-Fluoro Substitution


The 5-fluoro substituent on the benzofuran ring of this spirocyclic building block is not a passive structural feature; it is a critical determinant of the molecule's physicochemical properties, metabolic stability, and downstream biological activity of final compounds. Simple replacement with the non-fluorinated analog (CAS 1207163-87-8) alters molecular weight, lipophilicity (LogP), and electronic distribution, which can cascade into divergent pharmacokinetic profiles and target binding affinities in derived inhibitors . Furthermore, positional isomerism (e.g., 4-fluoro or 6-fluoro variants) yields compounds with distinct molecular geometries and electrostatic potentials, directly impacting structure-activity relationships (SAR) in programs targeting enzymes such as SHP2, IRAK4, or sigma receptors, where the spatial orientation of the fluorine atom is critical for potency and selectivity [1].

Quantitative Differentiation Guide for tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate Against Closest Analogs


Physicochemical Differentiation: 5-Fluoro vs. Non-Fluorinated Spirobenzofuran Building Block

The 5-fluoro substitution on the benzofuran ring results in measurable differences in key drug-likeness parameters compared to the non-fluorinated parent compound (tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate). The target compound exhibits a molecular weight of 321.34 g/mol versus 303.35 g/mol for the non-fluorinated analog, with an increased LogP of 3.17, indicating enhanced lipophilicity that can influence membrane permeability and metabolic stability in derived inhibitors . The topological polar surface area (TPSA) of 55.84 Ų is identical to the non-fluorinated analog, preserving hydrogen bonding capacity while adding the metabolic block provided by the C-F bond .

Physicochemical Properties Drug Design Pharmacokinetics

Positional Fluorine Selectivity: 5-Fluoro vs. 4-Fluoro and 6-Fluoro Spirobenzofuran Analogs

The position of the fluorine atom on the benzofuran ring profoundly influences biological activity. In spirocyclic sigma-1 receptor ligands, the 3-fluoropropyl-bearing spirobenzofuran core [¹⁸F]7a (WMS-1813) demonstrated a Ki of 1.4 nM and >600-fold selectivity over sigma-2, whereas related benzopyran isomers showed 10-fold differences in potency depending on spacer geometry [1]. While direct binding data for the 5-fluoro-3-oxo building block itself are not available, SAR studies on fluorinated spirobenzofuran-piperidines demonstrate that the electronic effects of fluorine at the 5-position can alter sigma-1/sigma-2 selectivity by over an order of magnitude compared to unsubstituted or 4-fluoro variants [2].

Structure-Activity Relationship Positron Emission Tomography Sigma Receptors

Scalable Continuous-Flow Synthesis Capability for the Spirobenzofuran Core

The synthesis of the spirobenzofuran-2,4'-piperidine core—a direct precursor to the 5-fluoro variant—has been demonstrated via a multi-kilogram plug-flow process without requiring pilot-scale cryogenic reaction vessels [1]. This flow chemistry approach, employing n-BuLi at controlled temperatures, delivered the intermediate tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate as a crystalline solid with consistent quality suitable for subsequent functionalization. While the published process uses 2-fluorobenzaldehyde (which yields the non-fluorinated benzofuran), adapting this methodology with 2,5-difluorobenzaldehyde would provide an analogous scalable route to the 5-fluoro building block [2].

Process Chemistry Continuous Manufacturing Scale-Up

SHP2 Inhibitor Intermediate Utility: Direct Link to Clinical Candidate GDC-1971

The non-fluorinated analog of this building block is the established central prochiral intermediate in the synthesis of GDC-1971 (migoprotafib), an oral allosteric SHP2 inhibitor that has demonstrated potent cellular activity (IC₅₀ = 0.17 µM against E76K mutant; IC₉₀ = 0.012 µM for pERK reduction in KYSE-520 cells) and tumor volume reduction in KYSE-520 and NCI-H358 mouse xenograft models at 30-100 mg/kg BID . The 5-fluoro analog enables the synthesis of fluorinated GDC-1971 derivatives or novel SHP2 inhibitors with potentially improved metabolic stability due to the metabolically resistant C-F bond at the 5-position, a common strategy in lead optimization to block CYP450-mediated oxidation [1].

SHP2 Allosteric Inhibition Oncology Clinical Intermediates

Boc-Protected Amine: Optimal Solid-Phase Handling and Parallel Synthesis Compatibility

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enables orthogonal protection strategies in multi-step syntheses. The measured LogP (3.17) and zero hydrogen bond donor count (H_donors = 0) indicate high organic solubility, facilitating purification via standard flash chromatography . In comparison, the HCl salt of the deprotected amine (5-fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, CAS 644968-05-8) has higher aqueous solubility but requires careful handling due to hygroscopicity and limited organic solvent compatibility, making the Boc-protected form preferable for water-sensitive reactions such as amide couplings, reductive aminations, and metal-catalyzed cross-couplings .

Solid-Phase Synthesis Library Synthesis Protecting Group Strategy

Optimized Application Scenarios for tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate Based on Evidenced Differentiation


Synthesis of Fluorinated SHP2 Allosteric Inhibitors via Late-Stage Functionalization

The Boc-protected spirocyclic amine serves as a direct entry point for synthesizing fluorinated analogs of the clinical SHP2 inhibitor GDC-1971. Following Boc deprotection, the free piperidine can be coupled with heteroaryl chlorides or subjected to reductive amination to install diverse capping groups. The 5-fluoro substituent provides a metabolic soft spot blockade, potentially improving hepatic microsomal stability by 2- to 5-fold compared to non-fluorinated analogs, based on class-level precedent for aryl fluoride incorporation in drug discovery .

Sigma-1 Receptor PET Tracer Development Programs

The spirobenzofuran-piperidine scaffold is a validated pharmacophore for sigma-1 receptor ligands, with lead compounds such as WMS-1813 demonstrating sub-nanomolar affinity (Ki = 1.4 nM) and >600-fold selectivity over sigma-2 [1]. The 5-fluoro building block enables the construction of ¹⁸F-labeled PET tracer candidates where the fluorine atom is strategically positioned on the benzofuran ring to modulate lipophilicity and brain uptake, critical parameters for CNS imaging agents.

HDAC Inhibitor Lead Optimization with Enhanced Metabolic Stability

Spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been identified as structurally novel HDAC inhibitors with antiproliferative activity across multiple tumor cell lines [2]. The 5-fluoro variant provides a route to second-generation HDAC inhibitors with improved pharmacokinetics, as the fluorine atom can retard oxidative metabolism at the electronically activated 5-position of the benzofuran, a known metabolic liability in this chemical series.

Parallel Library Synthesis for Kinase Selectivity Screening

The combination of a Boc-protected piperidine handle with a 3-oxo group enables orthogonal diversification strategies. The 3-oxo group can be converted to enol triflates for Suzuki couplings, while the Boc group can be removed for amide bond formation. This dual functionalization capability, coupled with the metabolic benefits of 5-fluoro substitution, makes this building block ideal for generating focused libraries targeting the ATP-binding pockets of kinases where halogen-aryl interactions are structurally conserved [3].

Quote Request

Request a Quote for tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.